molecular formula C7H7N3 B14235415 (Pyridine-2,6-diyl)dimethanimine CAS No. 366457-07-0

(Pyridine-2,6-diyl)dimethanimine

Cat. No.: B14235415
CAS No.: 366457-07-0
M. Wt: 133.15 g/mol
InChI Key: SPPJCXLJXKYCJC-UHFFFAOYSA-N
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Description

(Pyridine-2,6-diyl)dimethanimine is an organic compound that features a pyridine ring substituted with two methanimine groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (Pyridine-2,6-diyl)dimethanimine involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to produce 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield 2,6-pyridinedimethanol . The final step involves the conversion of 2,6-pyridinedimethanol to this compound through a series of reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation and reduction processes, similar to the synthetic routes mentioned above. These methods are optimized for higher yields and efficiency, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

(Pyridine-2,6-diyl)dimethanimine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

    Substitution: The methanimine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Pyridine-2,6-diyl)dimethanimine is used as a building block for synthesizing more complex molecules.

Biology

In biology, the compound is studied for its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are of interest for their biological activities and potential therapeutic applications .

Medicine

Research in medicine explores the use of this compound and its derivatives as potential drugs or drug candidates. Their ability to interact with biological targets makes them promising for developing new treatments .

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes .

Mechanism of Action

The mechanism of action of (Pyridine-2,6-diyl)dimethanimine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pyridine-2,6-diyl)dimethanimine is unique due to its specific substitution pattern and the presence of methanimine groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not be suitable for .

Properties

CAS No.

366457-07-0

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

(6-methanimidoylpyridin-2-yl)methanimine

InChI

InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-5,8-9H

InChI Key

SPPJCXLJXKYCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C=N)C=N

Origin of Product

United States

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